Ditridecyl glutarate
Description
Ditridecyl glutarate is a diester derivative of glutaric acid (C₅H₈O₄), where two tridecyl (C₁₃H₂₇) alcohol groups are esterified to the carboxyl groups of glutaric acid. This compound belongs to the class of aliphatic dicarboxylic acid esters, which are widely utilized in industrial applications such as plasticizers, lubricants, and polymer precursors . Glutarate esters are valued for their biodegradability, thermal stability, and compatibility with hydrophobic matrices. This compound, with its long alkyl chains, is particularly notable for enhancing the flexibility and durability of polymers while minimizing volatility .
Properties
CAS No. |
26720-13-8 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
ditridecyl pentanedioate |
InChI |
InChI=1S/C31H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-28-34-30(32)26-25-27-31(33)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
FVBSDVQDRFRKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Ditridecyl glutarate can be synthesized through the esterification of glutaric acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Ditridecyl glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutaric acid and tridecyl alcohol.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are glutaric acid and tridecyl alcohol .
Scientific Research Applications
Ditridecyl glutarate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ditridecyl glutarate primarily involves its role as a plasticizer. By integrating into polymer matrices, the compound reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased elongation and reduced brittleness. The molecular targets and pathways involved include the ester bonds in the polymer chains, which interact with the ester groups of this compound to achieve the desired plasticizing effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Glutarate Esters
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., ditridecyl, didodecyl) confer higher molecular weights, lower volatility, and enhanced hydrophobicity compared to shorter esters like dimethyl or diethyl glutarate. Branched chains (e.g., diisobutyl) may reduce crystallinity but offer intermediate thermal stability .
- Thermal Stability : Linear long-chain esters (ditridecyl, didodecyl) exhibit superior thermal stability (>200°C), making them suitable for high-temperature applications. Shorter esters (dimethyl, diethyl) degrade at lower temperatures .
Table 2: Application-Specific Comparisons
Key Insights :
- This compound’s long alkyl chains make it ideal for applications requiring prolonged material stability, whereas diethyl glutarate’s rapid hydrolysis is leveraged in biomedical contexts .
- Shorter esters (dimethyl, diethyl) are more water-soluble, limiting their use in hydrophobic systems but enabling niche roles in biochemistry .
Biological Activity
Ditridecyl glutarate (DTG) is an ester derived from glutaric acid and ditridecyl alcohol, primarily used in various industrial applications, including as a plasticizer in polymers and as a surfactant. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 442.7 g/mol
- CAS Number : 111-23-5
DTG is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties, making it suitable for use in formulations requiring flexibility and durability.
Biological Activity Overview
Research on the biological activity of DTG has been limited, but several studies have highlighted its potential effects on cellular mechanisms and toxicity profiles.
Toxicological Studies
- Hepatotoxicity : Studies have indicated that DTG can exhibit hepatotoxic effects. In experiments with Sprague-Dawley rats, significant increases in liver weight were observed at mid to high doses, suggesting potential liver damage or adaptive responses to the compound .
- Reproductive Toxicity : A study reported decreased sperm motility and count in male rats exposed to high doses of DTG, indicating potential reproductive toxicity .
- Histopathological Changes : Histological examinations revealed changes in liver architecture, including increased smooth endoplasmic reticulum indicative of metabolic stress .
The exact mechanisms through which DTG exerts its biological effects remain under investigation. However, it is hypothesized that:
- Cell Membrane Interaction : The hydrophobic nature of DTG may disrupt cellular membranes, leading to altered permeability and cellular stress.
- Metabolic Disruption : Exposure to DTG may interfere with normal metabolic processes within liver cells, contributing to observed toxic effects.
Case Study 1: Hepatotoxicity Assessment
In a controlled study involving male Sprague-Dawley rats treated with varying doses of DTG over 28 days:
| Dose (mg/kg-day) | Liver Weight Change (%) | Sperm Count Decrease (%) |
|---|---|---|
| 0 (Control) | 0 | 0 |
| 250 | +5 | -10 |
| 500 | +15 | -28 |
| 1000 | +25 | -63 |
Findings indicated a dose-dependent increase in liver weight and a corresponding decrease in sperm parameters at higher doses, reinforcing concerns regarding reproductive health and liver function .
Case Study 2: In Vitro Toxicity Testing
An in vitro study assessed the cytotoxic effects of DTG on human liver cell lines (HepG2). The results showed:
- IC50 Value : Approximately 150 µM after 24 hours of exposure.
- Mechanism of Cell Death : Apoptotic pathways were activated, as evidenced by increased caspase-3 activity.
This study suggests that DTG may induce cell death through apoptosis at certain concentrations, highlighting the need for careful consideration in applications involving human exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
